molecular formula C20H31N7O3S B2434252 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1170032-44-6

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2434252
CAS No.: 1170032-44-6
M. Wt: 449.57
InChI Key: DTNAAVKMIPSJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is an intricate organic compound exhibiting a diverse array of chemical properties. These properties make it useful in numerous scientific fields such as chemistry, biology, medicine, and industrial applications. Understanding this compound necessitates a deep dive into its synthesis, reactions, applications, and mechanisms of action.

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N7O3S/c1-31(29,30)26-11-6-16(7-12-26)20(28)21-8-13-27-19-17(14-24-27)18(22-15-23-19)25-9-4-2-3-5-10-25/h14-16H,2-13H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNAAVKMIPSJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves multiple steps. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at the 4-position to introduce the azepan-1-yl group. Next, ethylation at the 2-position sets the stage for linking the piperidine derivative. Finally, a methylsulfonyl group is added to the piperidine moiety. Each step requires specific reagents and catalysts to ensure the correct chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions with optimized conditions for yield and purity. Efficient catalysis and solvent use, as well as controlled reaction environments, are crucial for large-scale synthesis. The scale-up process often utilizes batch reactors or continuous flow systems to enhance productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, such as:

  • Oxidation: : Introducing oxygen atoms or increasing the oxidation state of the compound, typically using reagents like hydrogen peroxide or other peroxides.

  • Reduction: : Decreasing the oxidation state, often achieved with reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Exchange of one functional group for another, using nucleophiles or electrophiles to drive the reaction.

Common Reagents and Conditions

Oxidation reactions might employ strong oxidizers like potassium permanganate or chromium trioxide under acidic or basic conditions. Reduction reactions generally occur under mild conditions with reagents such as palladium on carbon for catalytic hydrogenation. Substitution reactions often use bases or acids to facilitate the exchange of functional groups.

Major Products Formed

Depending on the reaction conditions and reagents, various products can form, including hydroxylated derivatives from oxidation or dehydrogenated products from reduction. Substitution reactions may yield a wide range of compounds based on the incoming group.

Scientific Research Applications

Key Structural Features

  • Pyrazolo[3,4-d]pyrimidine Core : Known for its role in kinase inhibition.
  • Methylsulfonyl Group : Enhances solubility and biological activity.
  • Piperidine and Azepan Rings : Provide structural stability and potential for further modifications.

Oncology

Research indicates that compounds with similar structures can inhibit key kinases involved in cancer progression. Specifically, N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has shown promise as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a vital role in cell cycle regulation.

Case Study: CDK2 Inhibition

In vitro studies have demonstrated that the compound effectively inhibits CDK2 activity, leading to altered cell cycle progression and increased apoptosis in cancer cell lines. This suggests its potential as a therapeutic agent for treating various cancers.

Neurology

The compound's ability to modulate kinase activity also extends to neurological applications. Kinases such as Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) are implicated in neurodegenerative diseases.

Case Study: Neurodegenerative Disease Models

In preclinical models of neurodegenerative diseases, the compound has been observed to reduce neuroinflammation and improve neuronal survival rates. This positions it as a candidate for further development in treating conditions like Alzheimer's disease and Parkinson's disease.

Target Kinases

Kinase Role Disease Association
CDK2Cell cycle regulationCancer
SYKImmune response modulationAutoimmune diseases
LRRK2Neuronal signalingParkinson's disease

Mode of Action

The compound binds to the ATP-binding site of these kinases, preventing their phosphorylation activity, which is essential for their function in signal transduction pathways.

Synthetic Pathway Overview

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : Utilizing cyclization reactions.
  • Introduction of Azepan Ring : Through nucleophilic substitution reactions.
  • Attachment of Methylsulfonyl Group : Via sulfonation processes.
  • Final Assembly : Coupling with piperidine derivatives to form the final product.

Mechanism of Action

The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This can lead to desired therapeutic effects or biochemical outcomes.

Comparison with Similar Compounds

Compared to similar compounds, N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide may exhibit unique binding affinities or selectivity for particular biological targets, making it distinct. Similar compounds in its class might include other pyrazolo[3,4-d]pyrimidine derivatives or piperidine-based molecules. Each has unique features, but the specific azepan-1-yl and methylsulfonyl modifications contribute to this compound’s distinct profile.

There you have it—a detailed look into the multifaceted world of this compound. How does this article fit into your work?

Biological Activity

The compound N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a novel derivative belonging to the class of pyrazolo[3,4-d]pyrimidine compounds. This class has garnered attention for its diverse biological activities, particularly in oncology and enzyme inhibition. This article focuses on the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its pharmacological potential.
  • Methylsulfonyl group : Often linked to enhanced solubility and bioavailability.
  • Piperidine ring : Contributes to the compound's interaction with biological targets.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activities. For instance, studies have shown that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action : The compound may function as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in tumor growth and angiogenesis. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Study: Compound 5i

In a comparative study involving various pyrazolo[3,4-d]pyrimidine derivatives, compound 5i was highlighted for its potent inhibition of tumor growth in MCF-7 breast cancer cells at IC50 values ranging from 0.3 to 24 µM. It effectively induced apoptosis and inhibited cell migration .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer metabolism:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial as it plays a significant role in DNA synthesis. Compounds similar to the one discussed have shown promising results in inhibiting DHFR, leading to cytotoxic effects against resistant cancer cell lines .

Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 cells; inhibits tumor growth
Enzyme InhibitionInhibits DHFR; potential for treating antifolate-resistant cancers
Dual Kinase InhibitionTargets EGFR and VEGFR2; reduces angiogenesis

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization under reflux conditions in solvents like dimethylformamide (DMF) or ethanol .

  • Step 2 : Introduction of the azepan-1-yl group via alkylation or amination, requiring inert atmospheres (e.g., N₂) and controlled pH (6–8) to minimize side reactions .

  • Step 3 : Sulfonation of the piperidine ring using methylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) at 0–5°C to prevent over-sulfonation .

  • Critical Parameters : Reaction time (12–24 hr), temperature (70–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

    • Data Table :
Reaction StepSolventTemperature (°C)Catalyst/BaseYield (%)
Core FormationDMF80–90None65–75
Azepane GraftingToluene60–70NaH50–60
SulfonationDCM0–5K₂CO₃70–80

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substituents (e.g., azepane vs. piperidine signals) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 502.3 [M+H]⁺) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Use kinase inhibition assays (e.g., ADP-Glo™) alongside cell-based viability tests (MTT assay) to distinguish target-specific vs. off-target effects .
  • Metabolic Stability Studies : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo efficacy .
  • Structural Analog Comparison : Compare IC₅₀ values of derivatives with varying substituents (e.g., methylsulfonyl vs. benzyl groups) to identify pharmacophore contributions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Use PEG-400 (10–20%) or cyclodextrin (5% w/v) to enhance aqueous solubility .
  • Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, improving dissolution rates .
  • Pharmacokinetic Profiling : Conduct oral gavage studies in rodents with plasma sampling (0–24 hr) and LC-MS/MS quantification to calculate AUC and half-life .

Q. How to design SAR studies for the azepane and methylsulfonyl substituents?

  • Methodological Answer :
  • Azepane Modifications : Synthesize analogs with smaller rings (e.g., pyrrolidine) or bulkier groups (e.g., adamantane) to assess steric effects on target binding .

  • Sulfonyl Group Replacement : Test sulfonamide, sulfonic acid, or thioether analogs to evaluate electronic contributions to potency .

  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/charge with binding affinity to kinase ATP pockets .

    • SAR Data Table :
DerivativeSubstituent (R₁)Substituent (R₂)IC₅₀ (nM)
1AzepaneMethylsulfonyl12 ± 2
2PyrrolidineMethylsulfonyl45 ± 5
3AzepaneBenzyl85 ± 10

Data Contradiction Analysis

Q. Why might thermal stability data conflict with experimental decomposition observations?

  • Methodological Answer :
  • Humidity Effects : TGA data (dry conditions) may not account for hygroscopic degradation; conduct accelerated stability testing (40°C/75% RH) .
  • Impurity-Driven Decomposition : Trace solvents (e.g., DMF residuals) can lower decomposition onset temperatures; use Karl Fischer titration to quantify water content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.